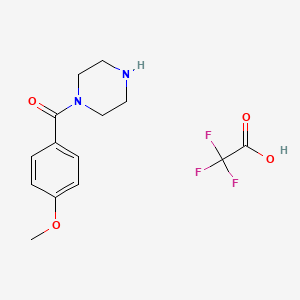

1-(4-Methoxybenzoyl)piperazine trifluoroacetate

Overview

Description

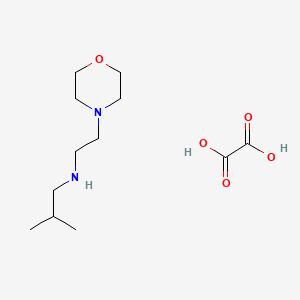

“1-(4-Methoxybenzoyl)piperazine trifluoroacetate” is a chemical compound with the CAS Number: 1185479-65-5 . It has a molecular weight of 334.3 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The linear formula of “this compound” is C12 H16 N2 O2 . C2 H F3 O2 . The InChI code for this compound is 1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) .Scientific Research Applications

Arylpiperazine Derivatives and Metabolism

Arylpiperazine derivatives, including compounds structurally related to 1-(4-Methoxybenzoyl)piperazine trifluoroacetate, have been explored for their clinical applications, primarily in treating depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related activities, with some having affinities for other neurotransmitter receptors. The wide distribution in tissues, including the brain, and the variability in metabolite-to-parent drug ratios among individuals highlight the complexity of their pharmacokinetics and the potential for diverse therapeutic effects (Caccia, 2007).

Therapeutic Applications and Molecular Designs

Piperazine, a core structure in many therapeutic molecules, shows versatility in drug design, offering a wide range of medicinal uses. Its modification can significantly impact the medicinal potential of resultant molecules, including CNS agents, anticancer, cardio-protective agents, antivirals, and anti-inflammatories. This flexibility makes piperazine a valuable building block in the rational design of molecules for treating various diseases (Rathi, Syed, Shin, & Patel, 2016).

CO2 Capture and Conversion

Research has also explored the application of nitrogen-doped porous polymers, possibly incorporating piperazine structures, for CO2 capture and conversion. Such materials are recognized for their energy-efficient and enhanced CO2 separation capabilities, with potential applications in addressing environmental challenges (Mukhtar et al., 2020).

DNA Interaction Studies

The interaction of piperazine derivatives with DNA, as seen in studies of minor groove binders like Hoechst 33258 and its analogues, reveals the importance of these compounds in understanding the molecular basis of DNA recognition and binding. Such studies have implications for drug design and the development of novel therapeutic agents (Issar & Kakkar, 2013).

Safety and Hazards

properties

IUPAC Name |

(4-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUAGZYFLFUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B3088579.png)

![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/structure/B3088595.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3088605.png)

![7-(3-Amino-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester hydrochloride](/img/structure/B3088626.png)

![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/structure/B3088643.png)

![[4-(2-Methyl-1H-imidazol-1-yl)benzyl]amine hydrate](/img/structure/B3088654.png)